molecular formula C15H14ClFN2OS2 B2972783 2-((2-chloro-6-fluorobenzyl)thio)-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 887225-40-3

2-((2-chloro-6-fluorobenzyl)thio)-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2972783
CAS No.: 887225-40-3
M. Wt: 356.86
InChI Key: WXAADLRDLHCODY-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one family, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 3-Ethyl group: Enhances lipophilicity and may influence metabolic stability.
  • 6,7-Dihydro ring: Reduces aromaticity, possibly modulating electronic properties and conformational flexibility.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2OS2/c1-2-19-14(20)13-12(6-7-21-13)18-15(19)22-8-9-10(16)4-3-5-11(9)17/h3-5H,2,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAADLRDLHCODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CCS2)N=C1SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-chloro-6-fluorobenzyl)thio)-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-chloro-6-fluorobenzyl)thio)-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thioether derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

2-((2-chloro-6-fluorobenzyl)thio)-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-chloro-6-fluorobenzyl)thio)-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with receptors: Modulating receptor activity and signaling pathways.

    Disrupting cellular processes: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Key Observations:
  • Methyl/ethyl groups (e.g., 3a) lower melting points by reducing polarity . Halogenated benzylthio groups (target compound) likely enhance lipophilicity and steric hindrance compared to mercapto or methoxy analogs .
  • Synthetic Routes: Acid-catalyzed condensation (12a) and alkylation (3a) are common methods for thieno-pyrimidinones . The target compound’s (2-chloro-6-fluorobenzyl)thio group may require nucleophilic substitution of a mercapto precursor with 2-chloro-6-fluorobenzyl chloride, akin to methylation in 3a .

Electronic and Functional Comparisons

  • Electron-Withdrawing Effects : The Cl and F atoms in the target compound’s benzylthio group may stabilize negative charges or modulate π-π stacking, contrasting with electron-donating methoxy groups in 12a .
  • Hydrogen Bonding : Analogs with hydroxyl groups (e.g., 3b, melting point 303–304°C) exhibit significantly higher melting points than halogenated derivatives, suggesting the target compound may have intermediate thermal stability .

Biological Activity

The compound 2-((2-chloro-6-fluorobenzyl)thio)-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of thienopyrimidine derivatives often involves multi-step processes including cyclization and substitution reactions. The compound in focus can be synthesized through reactions involving thioketones or thioamides with appropriate halogenated benzyl derivatives. The reaction conditions typically include the use of solvents like tetrahydrofuran (THF) and catalysts like triethylamine to facilitate the formation of the desired product.

Biological Activity Overview

The biological activity of 2-((2-chloro-6-fluorobenzyl)thio)-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has been evaluated across various studies, showcasing a range of pharmacological effects. Key areas of activity include:

1. Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound possesses antibacterial and antifungal activities with minimum inhibitory concentrations (MICs) ranging from 50 μg/mL to 100 μg/mL against various pathogens .

2. Anticancer Properties
The compound has demonstrated cytotoxic effects against several cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells. The IC50 values for these activities suggest moderate to potent effects, making it a candidate for further investigation in cancer therapeutics .

3. Antiviral Activity
In studies focusing on antiviral properties, the compound has shown effectiveness against specific viral strains, although the exact mechanisms remain to be elucidated. The presence of fluorine and chlorine substituents has been linked to enhanced antiviral activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thienopyrimidine scaffold significantly influence biological activity. The presence of electron-withdrawing groups such as chlorine and fluorine at specific positions on the benzyl ring enhances potency. For instance, compounds with 4-chloro substitutions exhibited higher activity compared to their non-substituted counterparts .

Case Studies

Several case studies have been conducted to explore the pharmacological potential of this compound:

Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various thienopyrimidine derivatives, including our compound, in vitro. Results indicated that compounds with similar structural features showed significant inhibition of cell proliferation in multiple cancer types, with one derivative achieving an IC50 as low as 0.004 μM in T-cell proliferation assays .

Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of thienopyrimidine derivatives against clinical isolates. The compound demonstrated broad-spectrum activity with effective inhibition against both Gram-positive and Gram-negative bacteria .

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